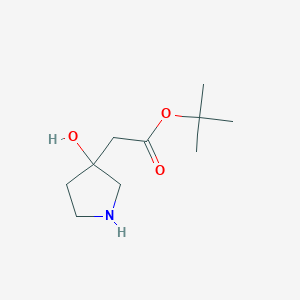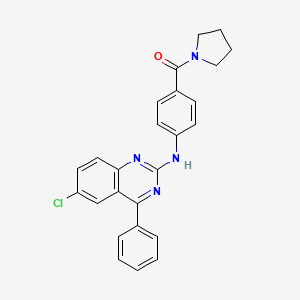
3-(6-氯吡啶并嗪-3-基)-1H-1,2,4-三唑-5-磺酰氟
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3-(6-chloropyridazin-3-yl)benzonitrile” is a chemical compound with the CAS Number: 99708-49-3 . It has a molecular weight of 215.64 .
Synthesis Analysis
A novel compound, 3-(6-chloropyridazin-3-yl)-3,4-dihydropyridazino[4,5-b]quinoxalin-2(1H)-ylmethanone, was synthesized by the reaction of 2,3-bis(bromomethyl)quinoxaline and N’-(6-chloro-pyridazin-3-yl)benzohydrazide .Chemical Reactions Analysis
The main products of the reaction of 3,6-dichloropyridazine with 2-methylpyridine 1-oxide were 6-chloro-2- (2-pyridylmethyl)pyridazin-3 (2 H )-one (XII; R = H), 6-chloro-4- (2-pyridylmethyl)pyridazin-3 (2 H )-one (XIV; R = H), and 6-chloropyridazin-3-yl 2-pyridylmethyl ether (XVI) .Physical And Chemical Properties Analysis
The compound “3-(6-chloropyridazin-3-yl)benzonitrile” is a powder at room temperature .科学研究应用
合成与构象分析
该化合物已被合成,并分离出其两种稳定形式 . 使用极化连续模型,通过 B3LYP 几何和能量以及 GIAO/B3LYP NMR 计算对可能的构象异构体进行结构确定 .
天然分子结构的构建模块
含氮杂环,如该化合物,是天然分子结构和合成化学中广泛存在的重要构建模块 .
药理活性化合物
取代的喹喔啉,包括该化合物,是一类重要的苯并稠合杂环,构成各种药理活性化合物的骨架。 这些化合物具有抗菌、抗真菌、抗癌、抗结核和抗疟疾活性 .
抗菌和抗血栓活性
一些喹喔啉-2-酮和喹喔啉-2,3-二酮,可以从该化合物衍生而来,表现出抗菌和潜在的抗血栓活性 .
不同杀虫剂、杀菌剂、除草剂和受体拮抗剂的基础
喹喔啉片段,是该化合物的一部分,是不同杀虫剂、杀菌剂、除草剂和受体拮抗剂的基础 .
用于氟化物检测的比色化学传感器
基于该化合物的一种化学传感器已被合成用于检测氟离子。 该化学传感器对氟离子表现出选择性的比色检测,颜色从无色变为黄色 .
安全和危害
The compound “3-(6-chloropyridazin-3-yl)benzonitrile” has several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
未来方向
A new reversible colorimetric chemosensor PDJ ((E)-9-((2-(6-chloropyridazin-3-yl)hydrazono)methyl)-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-8-ol) for the detection of F− was synthesized. PDJ displayed a selective colorimetric detection to F− with a variation of color from colorless to yellow .
作用机制
Target of Action
Similar compounds with a 6-chloropyridazin-3-yl group have been shown to have affinity towards the neuronal nicotinic acetylcholine receptors (nachrs) .
Mode of Action
Compounds with similar structures have been shown to interact with their targets, such as nachrs, resulting in changes at the molecular level .
Biochemical Pathways
The interaction of similar compounds with nachrs suggests that en300-7436837 may influence pathways related to neuronal signaling .
Result of Action
The interaction of similar compounds with nachrs suggests that en300-7436837 may have effects on neuronal signaling .
生化分析
Biochemical Properties
3-(6-Chloropyridazin-3-yl)-1H-1,2,4-triazole-5-sulfonyl fluoride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking their catalytic activity. For example, it has been shown to interact with serine proteases, which are enzymes involved in the hydrolysis of peptide bonds. The sulfonyl fluoride group of 3-(6-Chloropyridazin-3-yl)-1H-1,2,4-triazole-5-sulfonyl fluoride reacts with the serine residue in the active site, leading to irreversible inhibition of the enzyme .
Cellular Effects
The effects of 3-(6-Chloropyridazin-3-yl)-1H-1,2,4-triazole-5-sulfonyl fluoride on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of kinases, which are enzymes that play a crucial role in signal transduction pathways. By inhibiting specific kinases, 3-(6-Chloropyridazin-3-yl)-1H-1,2,4-triazole-5-sulfonyl fluoride can alter the phosphorylation status of key signaling proteins, thereby affecting downstream cellular responses .
Molecular Mechanism
At the molecular level, 3-(6-Chloropyridazin-3-yl)-1H-1,2,4-triazole-5-sulfonyl fluoride exerts its effects through several mechanisms. One of the primary mechanisms involves the covalent modification of enzyme active sites. The sulfonyl fluoride group of the compound reacts with nucleophilic residues, such as serine or cysteine, in the active sites of target enzymes. This covalent binding leads to the inhibition of enzyme activity. Additionally, 3-(6-Chloropyridazin-3-yl)-1H-1,2,4-triazole-5-sulfonyl fluoride can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(6-Chloropyridazin-3-yl)-1H-1,2,4-triazole-5-sulfonyl fluoride can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis over extended periods. The degradation products may have different biological activities, which can complicate the interpretation of experimental results .
Dosage Effects in Animal Models
The effects of 3-(6-Chloropyridazin-3-yl)-1H-1,2,4-triazole-5-sulfonyl fluoride vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert specific biochemical effects, such as enzyme inhibition or modulation of signaling pathways. At higher doses, toxic or adverse effects may be observed, including cellular damage and disruption of normal physiological processes. It is important to determine the threshold doses that elicit desired effects without causing significant toxicity .
Metabolic Pathways
3-(6-Chloropyridazin-3-yl)-1H-1,2,4-triazole-5-sulfonyl fluoride is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites with different biological activities. These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of the compound, affecting its efficacy and safety in biological systems .
Transport and Distribution
The transport and distribution of 3-(6-Chloropyridazin-3-yl)-1H-1,2,4-triazole-5-sulfonyl fluoride within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within specific tissues can influence its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of 3-(6-Chloropyridazin-3-yl)-1H-1,2,4-triazole-5-sulfonyl fluoride is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus to modulate gene expression or to the cytoplasm to interact with signaling proteins. Understanding the subcellular distribution of the compound can provide insights into its mechanism of action and potential therapeutic applications .
属性
IUPAC Name |
3-(6-chloropyridazin-3-yl)-1H-1,2,4-triazole-5-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFN5O2S/c7-4-2-1-3(10-11-4)5-9-6(13-12-5)16(8,14)15/h1-2H,(H,9,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXLDHWYHIAWDPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C2=NNC(=N2)S(=O)(=O)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2576138.png)
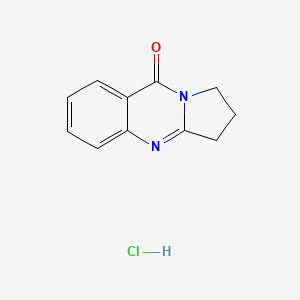
![N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2576142.png)
![2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-naphthalen-1-ylacetamide](/img/structure/B2576146.png)
![Ethyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxylate](/img/structure/B2576147.png)
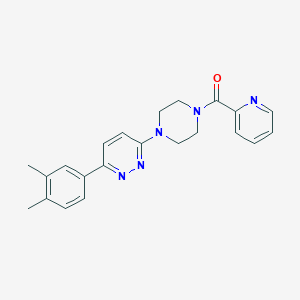
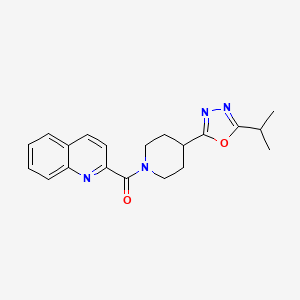
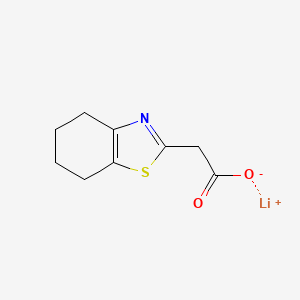
![N-(5-chloro-2-methoxyphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2576153.png)
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2576155.png)
![5-(4-chlorobenzyl)-3-(4-fluorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2576157.png)
